molecular formula C10H10O2 B169574 (1R,2R)-1,2-dihydronaphthalene-1,2-diol CAS No. 19216-89-8

(1R,2R)-1,2-dihydronaphthalene-1,2-diol

Cat. No. B169574
CAS RN: 19216-89-8
M. Wt: 162.18 g/mol
InChI Key: QPUHWUSUBHNZCG-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-1,2-dihydronaphthalene-1,2-diol, also known as tetrahydrocannabinol (THC), is a psychoactive compound found in the cannabis plant. THC is known for its ability to induce euphoria and alter perception, making it a popular recreational drug. However, THC also has significant potential for scientific research, particularly in the field of medicine.

Scientific Research Applications

Scientific Research Applications of “(1R,2R)-1,2-dihydronaphthalene-1,2-diol”

Synthesis and Chemical Reactions

(1R,2R)-1,2-dihydronaphthalene-1,2-diol is involved in various chemical syntheses and reactions:

  • Synthesis of Chiral Molecules : The compound has been used as a starting material in the synthesis of cyclic chiral diols with C2 symmetry, showing its versatility in creating enantiomerically pure compounds (Orsini & Pelizzoni, 1996).
  • Catalytic Asymmetric Constructions : It plays a critical role in the catalytic asymmetric construction of 1,2-dihydronaphthalene molecules, a class of molecules significant in medicinal and synthetic chemistry (Perveen et al., 2017).
  • Fluorescence Analysis : The compound is used in fluorescence analyses, specifically in fixed wavelength fluorescence (FF) and synchronous fluorescence scanning (SFS) to study petrogenic and pyrogenic sources of polycyclic aromatic hydrocarbons (PAHs) (Pampanin et al., 2016).
  • Biotransformation Studies : Biotransformation studies involving dioxygenase-catalyzed benzylic monohydroxylation and dioxygenase-catalysed oxidation reveal the metabolic pathways and the formation of various dihydronaphthalene diols (Boyd et al., 1996).

Analytical and Environmental Studies

(1R,2R)-1,2-dihydronaphthalene-1,2-diol also finds importance in analytical and environmental contexts:

  • Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) : It is used to study the response of PAH metabolites in FF and SFS analyses, aiding in the detection and estimation of PAH exposure (Pampanin et al., 2016).
  • Environmental Biochemistry : The compound's interactions with bacterial dioxygenases have been studied to understand the oxidation of dihydronaphthalenes, providing insights into microbial degradation processes (Torok et al., 1995).

properties

CAS RN

19216-89-8

Product Name

(1R,2R)-1,2-dihydronaphthalene-1,2-diol

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

(1R,2R)-1,2-dihydronaphthalene-1,2-diol

InChI

InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10-/m1/s1

InChI Key

QPUHWUSUBHNZCG-NXEZZACHSA-N

Isomeric SMILES

C1=CC=C2[C@H]([C@@H](C=CC2=C1)O)O

SMILES

C1=CC=C2C(C(C=CC2=C1)O)O

Canonical SMILES

C1=CC=C2C(C(C=CC2=C1)O)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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